molecular formula C13H11NO3 B2591216 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid CAS No. 478249-40-0

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid

Cat. No. B2591216
CAS RN: 478249-40-0
M. Wt: 229.235
InChI Key: OLUSALZBGKXLEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, involves N-acylation and hydrolysis on 2-methyl-4-amino methyl benzoate and 2-methyl benzoyl chloride . The reaction is carried out under the action of silver salts . This method is advantageous due to its simple and accessible raw materials, mild reaction conditions, high yield and purity, and lower cost .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(2-Methylbenzoyl)benzoic acid”, include a molecular formula of CHO, an average mass of 240.254 Da, and a monoisotopic mass of 240.078644 Da .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of α-Aminopyrrole Derivatives : A study by Galenko et al. (2019) describes a method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, which further react to afford pyrrolo[1,2-a]pyrimidine-7-carboxylates or are converted into 2-diazo-2H-pyrrole-4-carboxylates. This showcases the compound's reactivity and utility in synthesizing complex heterocyclic structures (Galenko et al., 2019).

  • Furo[2,3-b]pyridines Synthesis : Antonov et al. (2021) demonstrated the synthesis of methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates from 4,5-dibenzoyl-1H-pyrrole-2,3-diones and methyl 5-aminofuran-2-carboxylate, indicating a route to furo[2,3-b]pyridines, which are valuable heterocyclic compounds (Antonov et al., 2021).

Material Science and Polymer Chemistry

  • Intercalation in Layered Double Hydroxides (LDHs) : Tronto et al. (2008) explored the intercalation of pyrrole carboxylic acid derivatives, including 4-(1H-pyrrol-1-yl)benzoate, into LDHs, resulting in organically modified 2D nanocomposites with potential applications in electronics and catalysis (Tronto et al., 2008).

  • Electropolymerization of Pyrrole Derivatives : Lengkeek et al. (2010) discussed the efficient preparation and electropolymerization of N-(4′-carboxyphenyl)-2,5-di(2″-thienyl)pyrrole, highlighting its potential in creating stable polymer films for electronic applications (Lengkeek et al., 2010).

Organic Chemistry and Catalysis

  • Palladium-Catalyzed Oxidative Coupling : Yamashita et al. (2009) reported the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes to produce tetrasubstituted carbazoles, demonstrating the versatility of pyrrole-2-carboxylic acid derivatives in facilitating complex reactions (Yamashita et al., 2009).

  • Fe(II)/Et3N-Relay Catalysis : Galenko et al. (2015) developed a method for synthesizing methyl 4-imidazolylpyrrole-2-carboxylates from isoxazoles and phenacylimidazolium salts under Fe(II)/Et3N relay catalysis. This process exemplifies the catalytic applications of pyrrole derivatives in organic synthesis (Galenko et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . Precautions include avoiding heat, sparks, open flames, and hot surfaces, and not smoking. After handling, skin should be washed thoroughly. If swallowed, a poison center or doctor should be contacted immediately .

properties

IUPAC Name

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8-4-2-3-5-10(8)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUSALZBGKXLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid

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